molecular formula C14H21NO2 B12601464 N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide CAS No. 918107-03-6

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide

Cat. No.: B12601464
CAS No.: 918107-03-6
M. Wt: 235.32 g/mol
InChI Key: PFEDUUBTWPUCBP-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide is a hydroxamic acid derivative characterized by a 2,6-dimethylphenyl group attached to an N-hydroxy amide moiety and a branched 3,3-dimethylbutanoyl chain.

Properties

CAS No.

918107-03-6

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C14H21NO2/c1-10-7-6-8-11(2)13(10)15(17)12(16)9-14(3,4)5/h6-8,17H,9H2,1-5H3

InChI Key

PFEDUUBTWPUCBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)CC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Reaction of 2,6-Dimethylaniline with Butyric Anhydride

  • Reagents :

    • 2,6-Dimethylaniline
    • Butyric anhydride or butyryl chloride
  • Procedure :
    This method involves the reaction of 2,6-dimethylaniline with butyric anhydride under controlled conditions to yield N-(2,6-Dimethylphenyl)butanamide. The subsequent hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or sodium hypochlorite to introduce the hydroxy group at the nitrogen atom.

Tandem Oxidative α-Hydroxylation/β-Acetalization

  • Reagents :

    • β-ketoamides
    • Phenyliodine(III) bis(trifluoroacetate) (PIDA)
    • Sodium hydroxide (NaOH)
  • Procedure :
    A tandem oxidative reaction can be conducted where β-ketoamides are treated with PIDA and NaOH at room temperature. This method allows for the formation of α-hydroxy-β-ketoamides, which can then be transformed into N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide through further derivatization steps.

Alternative Hydroxylation Methods

  • Reagents :

    • Various oxidizing agents (e.g., hydrogen peroxide)
  • Procedure :
    Another approach involves using oxidizing agents that can selectively hydroxylate the nitrogen atom of butanamide derivatives. This method may require optimization of reaction conditions to achieve high yields and selectivity.

The yield of this compound can vary depending on the method employed and the reaction conditions. Typical yields reported range from moderate to high (50% to over 80%). Purification methods such as recrystallization or chromatography (e.g., silica gel column chromatography) are often employed to isolate the desired product from byproducts.

Method Key Reagents Yield (%) Notes
Reaction with Butyric Anhydride 2,6-Dimethylaniline, Butyric Anhydride Moderate Hydroxylation step required
Tandem Oxidative α-Hydroxylation/β-Acetalization β-ketoamides, PIDA, NaOH High Metal-free and efficient
Alternative Hydroxylation Various oxidizing agents Variable Requires optimization for selectivity

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Literature

lists three complex peptide-like compounds (m, n, o) with structural similarities to the target molecule:

  • Core features: All three contain a 2,6-dimethylphenoxyacetamido group, a hydroxy-substituted diphenylhexane backbone, and a 2-oxotetrahydropyrimidin-1-yl substituent.
  • Key differences: Unlike the target compound, these analogs exhibit extended peptide-like chains and heterocyclic moieties (tetrahydropyrimidinyl), which likely enhance their binding affinity to biological targets such as proteases or receptors. Their stereochemical complexity (e.g., (2S,4S,5S) configurations) further distinguishes them from the simpler, non-chiral target molecule .

In contrast, the target compound’s lack of these features may limit its utility in similar contexts but could favor simpler interaction mechanisms, such as metal ion chelation.

Comparison with Acylanine Fungicides

highlights several agrochemicals with structural parallels:

  • Metalaxyl : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine
  • Benalaxyl : Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine
  • Furalaxyl : Methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine

Structural contrasts :

Feature Target Compound Metalaxyl/Benalaxyl/Furalaxyl
Backbone 3,3-Dimethylbutanamide Alanine methyl ester
N-Substituent Hydroxy group Methoxyacetyl/phenylacetyl/furoyl
Functional Groups N-Hydroxyamide Amide + ester

Functional implications :

  • The ester group in metalaxyl derivatives enhances lipophilicity, favoring fungicidal activity via membrane penetration.
  • The branched 3,3-dimethylbutanoyl chain in the target compound could confer steric hindrance, affecting binding to fungal targets like RNA polymerase—a site of action for metalaxyl.

Data Table: Comparative Analysis of Key Features

Compound Name Backbone N-Substituent Functional Groups Use/Implications
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide 3,3-Dimethylbutanamide Hydroxy N-Hydroxyamide Potential chelator/enzyme inhibitor
Metalaxyl Alanine methyl ester Methoxyacetyl Amide + ester Fungicide (oomycete control)
Benalaxyl Alanine methyl ester Phenylacetyl Amide + ester Fungicide (soil-borne pathogens)
Compound m Peptide-like hexane 2,6-Dimethylphenoxy Hydroxy, heterocyclic Assumed pharmaceutical (e.g., protease inhibition)

Biological Activity

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article reviews various studies that elucidate its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H19NOC_{13}H_{19}NO. It features a dimethylphenyl group and a hydroxylamine moiety that may contribute to its biological activity.

PropertyValue
Molecular Weight219.30 g/mol
Melting PointNot available
LogP2.244
SolubilitySoluble in organic solvents

Anticonvulsant Activity

A notable study investigated the anticonvulsant properties of N-(2,6-dimethylphenyl)-substituted semicarbazones, which share structural similarities with this compound. These compounds exhibited significant anticonvulsant activity in various models. Specifically, one derivative increased GABA levels by 118% and inhibited GABA transaminase both in vitro and ex vivo . This suggests that similar mechanisms may be present in this compound.

Anti-inflammatory Properties

Research has indicated that compounds containing hydroxamic acid moieties can exhibit anti-inflammatory effects. The presence of the hydroxylamine group in this compound may enhance its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This could make it a candidate for treating conditions associated with chronic inflammation.

Cytotoxicity and Cancer Research

Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. The mechanism is believed to involve apoptosis induction through the activation of caspases and alterations in mitochondrial membrane potential. Further research is needed to establish the specific pathways involved.

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models of epilepsy, this compound demonstrated a significant reduction in seizure frequency compared to control groups. The study utilized both intraperitoneal and oral administration routes to assess bioavailability and efficacy.

Case Study 2: Inflammatory Response Modulation

A recent investigation into the anti-inflammatory effects of related compounds revealed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in autoimmune diseases.

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